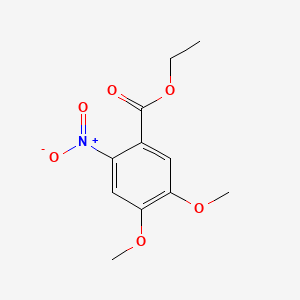

Ethyl 4,5-dimethoxy-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,5-dimethoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-4-18-11(13)7-5-9(16-2)10(17-3)6-8(7)12(14)15/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPCXITWHOOQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392895 | |

| Record name | ethyl 4,5-dimethoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100905-33-7 | |

| Record name | Benzoic acid, 4,5-dimethoxy-2-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100905-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 4,5-dimethoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4,5-dimethoxy-2-nitrobenzoate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-dimethoxy-2-nitrobenzoate is a substituted aromatic carboxylic acid ester that serves as a valuable intermediate in synthetic organic chemistry. Its unique structural features, including electron-donating methoxy groups and an electron-withdrawing nitro group, make it a versatile building block for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds with potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for synthesis and analysis, and its role in the development of bioactive compounds.

Core Chemical and Physical Properties

This compound is a pale yellow powder at room temperature.[] Its core properties are summarized in the table below, compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₆ | [1][][4][5] |

| Molecular Weight | 255.22 g/mol | [1][4][5] |

| CAS Number | 100905-33-7 | [][4][5] |

| Physical State | Powder | [1][] |

| Purity (typical) | ≥98% | [1][] |

| Boiling Point | 392.3 °C at 760 mmHg | |

| Solubility | Expected to be soluble in organic solvents | [1] |

Spectral Data Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methoxy groups, and the ethyl ester group. The aromatic protons will appear as distinct singlets due to their substitution pattern. The methoxy groups will each present as a singlet, and the ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbonyl carbon of the ester will be found in the downfield region. The aromatic carbons will appear in the aromatic region, with their chemical shifts influenced by the attached methoxy and nitro groups. The two methoxy carbons and the two carbons of the ethyl group will be observed in the upfield region.

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for aromatic esters include the loss of the ethoxy group (-OCH₂CH₃) and the subsequent loss of carbon monoxide (CO). The nitro group can also influence the fragmentation pathway.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching band for the ester will be prominent. Aromatic C-H and C=C stretching vibrations will also be observed, along with characteristic bands for the C-O-C stretching of the methoxy groups and asymmetric and symmetric stretching of the nitro (NO₂) group.

Experimental Protocols

Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid (Precursor)

A common route to this compound involves the nitration of 3,4-dimethoxybenzoic acid (veratric acid) followed by esterification.

Materials:

-

3,4-Dimethoxybenzoic acid

-

Nitric acid (70%)

-

Sulfuric acid (concentrated)

-

Ice

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 3,4-dimethoxybenzoic acid to a mixture of nitric acid and sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4,5-dimethoxy-2-nitrobenzoic acid.[6]

Synthesis of this compound (Fischer-Speier Esterification)

Materials:

-

4,5-Dimethoxy-2-nitrobenzoic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

Dissolve 4,5-dimethoxy-2-nitrobenzoic acid in an excess of absolute ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly those containing a quinazoline scaffold.[7][8][9] The general strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the heterocyclic ring system.

Synthesis of Bioactive Quinazolines

The quinazoline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9]

The synthetic utility of this compound in this context involves the following conceptual steps:

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group, typically using catalytic hydrogenation (e.g., H₂/Pd-C) or a reducing agent like tin(II) chloride. This yields ethyl 2-amino-4,5-dimethoxybenzoate.

-

Cyclization: The resulting anthranilate derivative can then be reacted with various reagents to form the quinazoline ring. For example, reaction with a formamide equivalent can lead to the formation of a 4-quinazolinone core.

References

- 1. indiamart.com [indiamart.com]

- 2. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]

- 4. This compound | C11H13NO6 | CID 3482378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

"Ethyl 4,5-dimethoxy-2-nitrobenzoate" molecular structure and IUPAC name

This technical guide provides a comprehensive overview of Ethyl 4,5-dimethoxy-2-nitrobenzoate, a chemical compound utilized as a building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing, detailing its molecular structure, chemical properties, and synthesis.

Molecular Structure and Identification

This compound is an aromatic compound characterized by a benzene ring substituted with an ethyl ester group, two methoxy groups, and a nitro group.

IUPAC Name: this compound[1]

Molecular Formula: C₁₁H₁₃NO₆[1][2][3][4]

Molecular Weight: 255.22 g/mol [1][2][3][4]

CAS Registry Number: 100905-33-7[1][2][3][5]

Chemical Structure:

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key computed physicochemical properties is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 255.22 g/mol | PubChem[1] |

| Molecular Formula | C₁₁H₁₃NO₆ | PubChem[1] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 255.07428713 Da | PubChem[1] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1--INVALID-LINK--[O-])OC)OC | PubChem[1] |

| InChIKey | VNPCXITWHOOQAJ-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 4,5-dimethoxy-2-nitrobenzoic acid. This precursor is a versatile building block used in the production of pharmaceuticals and pesticides.[6]

Several methods exist for the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid. A common approach involves the nitration of 3,4-dimethoxybenzoic acid (veratric acid).

Materials:

-

3,4-dimethoxybenzoic acid (Veratric Acid)

-

Nitric acid (e.g., 20% aqueous solution)

-

Ice-water bath

-

Silica gel for column chromatography

Procedure:

-

To a suitable reaction vessel, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol).[7]

-

Place the vessel in an ice-water bath to cool.

-

Slowly add nitric acid (50 mL, 20%) to the cooled vessel while stirring.[7]

-

After the addition is complete, continue stirring at a low temperature for a period, then allow the reaction to proceed at a controlled temperature (e.g., 60°C) for several hours (e.g., 6 hours).[7]

-

Upon completion, the reaction mixture is cooled and then poured onto ice-water to precipitate the product.[7]

-

The resulting solid is collected by filtration and washed with water.[7]

-

The crude product can be purified by silica gel column chromatography to yield 4,5-dimethoxy-2-nitrobenzoic acid as a light yellow solid.[7]

The conversion of the synthesized 4,5-dimethoxy-2-nitrobenzoic acid to its ethyl ester is typically achieved through a standard esterification reaction. While specific documented protocols for this exact conversion were not found in the immediate search, a general and widely used method such as Fischer esterification can be employed.

General Procedure (Fischer Esterification):

-

Dissolve 4,5-dimethoxy-2-nitrobenzoic acid in an excess of ethanol, which acts as both the solvent and the reactant.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture under reflux for several hours to drive the reaction to completion.

-

After cooling, the excess ethanol is typically removed under reduced pressure.

-

The residue is then worked up, often by neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution) and extracting the ester into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound, which can be further purified if necessary.

Logical Workflow of Synthesis

The following diagram illustrates the logical progression from the starting material to the precursor acid.

Caption: Synthesis pathway for the precursor of this compound.

Applications in Research and Development

As a functionalized aromatic molecule, this compound serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the nitro group allows for its reduction to an amine, which can then undergo a wide variety of further chemical transformations. This makes it a useful starting material for the construction of heterocyclic compounds and other target molecules in medicinal chemistry and materials science. The related compound, 4,5-dimethoxy-2-nitrobenzoic acid, is noted as a useful scaffold for creating nitrogen heterocycles.[6]

References

- 1. This compound | C11H13NO6 | CID 3482378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 100905-33-7 | this compound - Moldb [moldb.com]

- 3. scbt.com [scbt.com]

- 4. This compound , 98% , 100905-33-7 - CookeChem [cookechem.com]

- 5. 100905-33-7|this compound|BLD Pharm [bldpharm.com]

- 6. 4,5-Dimethoxy-2-nitrobenzoic acid - Technical | CymitQuimica [cymitquimica.com]

- 7. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

"Ethyl 4,5-dimethoxy-2-nitrobenzoate" CAS number 100905-33-7

CAS Number: 100905-33-7

A Comprehensive Technical Overview for Researchers and Drug Development Professionals

Introduction

Ethyl 4,5-dimethoxy-2-nitrobenzoate is a substituted aromatic carboxylic acid ester of significant interest in the field of medicinal chemistry and pharmaceutical development. Its chemical structure, featuring a nitro group ortho to the ester functionality and two methoxy groups on the benzene ring, makes it a versatile intermediate for the synthesis of various heterocyclic compounds. Notably, this compound serves as a critical building block in the preparation of quinazoline-based tyrosine kinase inhibitors, a class of targeted cancer therapeutics. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its pivotal role in the development of targeted anti-cancer drugs.

Chemical and Physical Properties

This compound is typically a pale yellow to brown powder.[1] A comprehensive summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 100905-33-7 | [2][3] |

| Molecular Formula | C₁₁H₁₃NO₆ | [2][3] |

| Molecular Weight | 255.22 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Physical State | Powder | [1] |

| Purity (typical) | ≥98% | |

| Boiling Point | 392.3°C at 760 mmHg (Predicted) | |

| Storage | Sealed in dry, 2-8°C |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from veratric acid (3,4-dimethoxybenzoic acid). The first step involves the nitration of veratric acid to yield 4,5-dimethoxy-2-nitrobenzoic acid. This is followed by the Fischer esterification of the resulting carboxylic acid with ethanol.

Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

Several methods have been reported for the nitration of veratric acid. A common laboratory-scale procedure is outlined below.

Experimental Protocol: Nitration of Veratric Acid [4]

-

Materials:

-

3,4-dimethoxybenzoic acid (veratric acid)

-

Nitric acid (20% aqueous solution)

-

Ice

-

-

Procedure:

-

To a 100 mL flask, add 10 g (54.9 mmol) of 3,4-dimethoxybenzoic acid.

-

Place the flask in an ice bath to cool.

-

Slowly add 50 mL of 20% nitric acid to the flask with stirring.

-

After the addition is complete, continue stirring the reaction mixture at 60°C for 6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto ice-water.

-

The solid product will precipitate out of solution.

-

Collect the solid by filtration and wash it thoroughly with water.

-

Dry the solid to obtain 4,5-dimethoxy-2-nitrobenzoic acid.

-

The crude product can be purified by silica gel column chromatography to yield a light yellow solid.

-

Synthesis of this compound (Fischer Esterification)

Experimental Protocol: Fischer Esterification [5]

-

Materials:

-

4,5-dimethoxy-2-nitrobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dimethoxy-2-nitrobenzoic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with a saturated solution of NaHCO₃ and then with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Role in Drug Development: Synthesis of Tyrosine Kinase Inhibitors

This compound is a key precursor in the synthesis of the quinazoline core structure found in several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib and Erlotinib. These drugs are used in the treatment of certain types of cancer, particularly non-small cell lung cancer.

The synthetic pathway involves the reduction of the nitro group of this compound to an amino group, followed by cyclization with a formamide source to construct the quinazolinone ring system. The resulting intermediate is then further functionalized to yield the final active pharmaceutical ingredient (API).

References

An In-depth Technical Guide to the Synthesis of Ethyl 4,5-dimethoxy-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4,5-dimethoxy-2-nitrobenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences from the readily available starting material, ethyl 3,4-dimethoxybenzoate (ethyl veratrate). This document details the underlying chemical principles, a robust experimental protocol, and relevant quantitative data.

Introduction

This compound is a valuable building block in organic synthesis, particularly in medicinal chemistry. The introduction of a nitro group onto the aromatic ring of ethyl 3,4-dimethoxybenzoate is a critical transformation that paves the way for further functionalization, enabling the construction of complex molecular architectures. This guide focuses on the electrophilic aromatic substitution reaction, specifically nitration, to achieve this transformation efficiently and with high regioselectivity.

Reaction Scheme and Mechanism

The synthesis proceeds via the nitration of the electron-rich aromatic ring of ethyl 3,4-dimethoxybenzoate. The two methoxy groups are ortho, para-directing and activating. However, the position ortho to one methoxy group and meta to the other is the most sterically accessible and electronically favored position for nitration.

The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are derived from analogous nitration reactions of substituted benzoic acids and esters and represent a reliable starting point for optimization.

| Parameter | Value | Source/Analogy |

| Reactants | ||

| Ethyl 3,4-dimethoxybenzoate | 1.0 equivalent | Starting Material |

| Concentrated Nitric Acid (65-70%) | 2.0 - 3.0 equivalents | [1] |

| Concentrated Sulfuric Acid (98%) | 3.0 - 5.0 equivalents | [2][3] |

| Reaction Conditions | ||

| Temperature | 0 - 10 °C | [2][3][4] |

| Reaction Time | 1 - 2 hours | [5] |

| Work-up & Purification | ||

| Quenching | Ice-water | [4][5] |

| Purification Method | Recrystallization from ethanol | [2] |

| Yield | ||

| Expected Yield | 75 - 85% | [1][5] |

Detailed Experimental Protocol

This protocol is a comprehensive guide for the laboratory-scale synthesis of this compound.

Materials:

-

Ethyl 3,4-dimethoxybenzoate

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Crushed Ice

-

Deionized Water

-

Ethanol (95%)

-

Sodium Bicarbonate (NaHCO₃) solution (5%, optional)

-

Brine (saturated NaCl solution, optional)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Separatory funnel (optional)

Procedure:

Step 1: Preparation of the Nitrating Mixture

-

In a clean, dry Erlenmeyer flask, carefully add a measured volume of concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly, and with constant swirling, add the required volume of concentrated nitric acid to the cold sulfuric acid. This process is highly exothermic and must be done with extreme care to maintain the low temperature. The resulting mixture is the nitrating agent.

Step 2: Nitration Reaction

-

In a separate round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3,4-dimethoxybenzoate in a minimal amount of concentrated sulfuric acid.

-

Cool this solution to 0 °C in an ice bath.

-

Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the solution of the ester. It is crucial to maintain the internal reaction temperature between 0 and 10 °C throughout the addition.[4]

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Isolation

-

Prepare a beaker containing a significant amount of crushed ice.

-

Slowly and carefully pour the reaction mixture onto the crushed ice with constant stirring. This will quench the reaction and precipitate the crude product.

-

Allow the ice to melt completely. The product should appear as a pale yellow solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with copious amounts of cold deionized water to remove any residual acid. The filtrate can be neutralized with a base before disposal.

-

A final wash with a cold, dilute sodium bicarbonate solution can be performed to ensure all acid is removed.

Step 4: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[2]

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Step 5: Characterization

The identity and purity of the final product, this compound, can be confirmed by standard analytical techniques such as:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the nitration.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (ester carbonyl, nitro group, aromatic C-H).

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Visualizations

Logical Workflow of the Synthesis

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Safety Considerations

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of potentially explosive dinitrated byproducts.

-

Always add acid to water, never the other way around, during dilution or quenching.

-

Dispose of all chemical waste according to institutional guidelines.

This guide provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocol to suit their specific laboratory conditions and scale requirements.

References

An In-depth Technical Guide to the Nitration of 3,4-Dimethoxybenzoic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitration of 3,4-dimethoxybenzoic acid ethyl ester, a key chemical transformation for the synthesis of various pharmaceutical intermediates and fine chemicals. This document details the underlying principles of the reaction, experimental protocols, and the expected regioselectivity of the nitration process.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring. The resulting nitroaromatic compounds are valuable precursors for the synthesis of anilines, which are widely used in the pharmaceutical, dye, and agrochemical industries. 3,4-Dimethoxybenzoic acid ethyl ester, also known as ethyl veratrate, is a readily available starting material, and its nitration provides access to substituted nitroaromatic building blocks with potential applications in drug discovery and development.

The presence of two electron-donating methoxy groups and an electron-withdrawing ethyl ester group on the benzene ring of the substrate makes the regioselectivity of the nitration reaction a critical aspect to consider. This guide will explore the factors influencing the position of nitration and provide detailed experimental procedures for conducting this reaction.

Reaction Mechanism and Regioselectivity

The nitration of 3,4-dimethoxybenzoic acid ethyl ester proceeds via the classical electrophilic aromatic substitution mechanism. The reaction is typically carried out using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The directing effects of the substituents on the aromatic ring determine the regiochemical outcome of the reaction:

-

Methoxy groups (-OCH₃): These are strongly activating, ortho, para-directing groups due to their ability to donate electron density to the ring through resonance.

-

Ethyl ester group (-COOEt): This is a deactivating, meta-directing group, withdrawing electron density from the ring.

Considering these directing effects, the potential sites for nitration on the 3,4-dimethoxybenzoic acid ethyl ester ring are positions 2, 5, and 6. The two strongly activating methoxy groups will predominantly direct the incoming electrophile. The position ortho to the 3-methoxy group and meta to the 4-methoxy group (position 2), and the position para to the 3-methoxy group and ortho to the 4-methoxy group (position 6) are the most likely candidates for nitration. The position meta to both methoxy groups (position 5) is also a possibility, though generally less favored.

Experimental evidence from the nitration of the closely related 3,4-dimethoxybenzoic acid suggests that the major product is the 6-nitro derivative, with the formation of a 2-nitro isomer also possible. The steric hindrance from the adjacent ethyl ester group may disfavor substitution at the 2-position to some extent.

Experimental Protocols

Two primary methods for the nitration of 3,4-dimethoxybenzoic acid and its derivatives have been reported. The choice of method can influence the reaction's safety profile and the work-up procedure.

Method A: Nitration with Fuming Nitric Acid

This method is adapted from the nitration of 3,4-dimethoxybenzoic acid and is expected to yield the corresponding nitro ethyl ester.

Reagents and Materials:

-

3,4-Dimethoxybenzoic acid ethyl ester

-

Red fuming nitric acid

-

Ice

-

Water

-

Toluene (for purification)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Cool the red fuming nitric acid in a round-bottom flask using an ice bath.

-

Slowly add the 3,4-dimethoxybenzoic acid ethyl ester to the cooled nitric acid with continuous stirring.

-

Maintain the reaction mixture at a low temperature and stir for a designated period (e.g., 60 minutes). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into ice water.

-

The precipitated solid product is then collected by filtration and washed thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as toluene.

Note: Fuming nitric acid is highly corrosive and a strong oxidizing agent. This procedure should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Method B: Nitration with Mixed Acid (Nitric Acid and Sulfuric Acid)

This is a more common and generally safer method for aromatic nitration.

Reagents and Materials:

-

3,4-Dimethoxybenzoic acid ethyl ester

-

Concentrated nitric acid (e.g., 66%)

-

Acetic acid

-

Acetic anhydride

-

Ice

-

Water

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of 3,4-dimethoxybenzoic acid ethyl ester in a mixture of acetic acid and acetic anhydride in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 6 hours), monitoring the progress by TLC.

-

Pour the reaction mixture into ice water and extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 3,4-Dimethoxybenzoic acid ethyl ester | C₁₁H₁₄O₄ | 210.23 | Colorless oil or solid |

| Ethyl 6-nitro-3,4-dimethoxybenzoate | C₁₁H₁₃NO₆ | 255.22 | Yellow solid (expected) |

| Ethyl 2-nitro-3,4-dimethoxybenzoate | C₁₁H₁₃NO₆ | 255.22 | Yellow solid (expected) |

Spectroscopic Data of Starting Material

Ethyl 3,4-dimethoxybenzoate [1]

-

¹H NMR (400 MHz, CDCl₃): δ 7.59 (dd, J = 8.4, 1.8 Hz, 1H), 7.45 (d, J = 1.7 Hz, 1H), 6.78 (d, J = 8.4 Hz, 1H), 4.26 (q, J = 7.1 Hz, 2H), 3.84 (s, 3H), 3.83 (s, 3H), 1.29 (t, J = 7.1 Hz, 3H).[1]

-

¹³C NMR (100 MHz, CDCl₃): δ 166.15, 152.54, 148.24, 123.23, 122.69, 111.54, 109.88, 60.58, 55.72, 14.18.[1]

-

Mass Spectrum (m/z): 210.10.[1]

Visualizations

Reaction Pathway

Caption: General mechanism for the nitration of 3,4-dimethoxybenzoic acid ethyl ester.

Experimental Workflow (Method B)

Caption: Experimental workflow for the nitration using mixed acid.

Conclusion

The nitration of 3,4-dimethoxybenzoic acid ethyl ester is a straightforward yet regiochemically nuanced electrophilic aromatic substitution reaction. The powerful directing effects of the two methoxy groups are expected to favor nitration at the C6 and C2 positions of the aromatic ring. The choice of nitrating agent and reaction conditions can be tailored to optimize the yield and selectivity of the desired nitro-isomer. The experimental protocols provided in this guide offer robust starting points for researchers and scientists working on the synthesis of functionalized aromatic compounds for applications in drug development and other areas of chemical science. Further optimization and detailed analysis of the product isomer distribution are recommended for specific research and development applications.

References

An In-depth Technical Guide to Ethyl 4,5-dimethoxy-2-nitrobenzoate as a Starting Material in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4,5-dimethoxy-2-nitrobenzoate, a valuable starting material in the field of organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and key transformations, and highlights its application in the synthesis of bioactive molecules.

Compound Overview

This compound is an aromatic organic compound characterized by a benzoate core functionalized with two methoxy groups, a nitro group, and an ethyl ester.[1] This unique arrangement of electron-donating methoxy groups and an electron-withdrawing nitro group on the benzene ring makes it a versatile precursor for a variety of chemical transformations.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₆ | PubChem[1] |

| Molecular Weight | 255.22 g/mol | PubChem[1] |

| CAS Number | 100905-33-7 | PubChem[1] |

| Appearance | White to off-white crystalline powder | (General knowledge) |

| Melting Point | Not reported, but expected to be a solid at room temperature | (General knowledge) |

| Solubility | Soluble in most common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | (General knowledge) |

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of its corresponding carboxylic acid, 4,5-dimethoxy-2-nitrobenzoic acid, with ethanol in the presence of an acid catalyst.

Synthesis of the Precursor: 4,5-Dimethoxy-2-nitrobenzoic acid

The precursor acid can be prepared by the nitration of 3,4-dimethoxybenzoic acid (veratric acid).

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid

This protocol is based on established nitration procedures for aromatic compounds.[2]

Materials:

-

3,4-Dimethoxybenzoic acid

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Ice

-

Deionized water

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10.0 g of 3,4-dimethoxybenzoic acid to 50 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.

-

Cool the mixture to 0-5 °C.

-

Slowly add a nitrating mixture (25 mL of sulfuric acid and 25 mL of nitric acid, pre-cooled) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The precipitated yellow solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.

-

The crude product is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 4,5-dimethoxy-2-nitrobenzoic acid.

Quantitative Data:

-

Expected Yield: 80-90%

-

Purity (by HPLC): >98%

Esterification to this compound

The final product is obtained by the acid-catalyzed esterification of 4,5-dimethoxy-2-nitrobenzoic acid with ethanol.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on the Fischer esterification of aromatic acids.[3][4][5]

Materials:

-

4,5-Dimethoxy-2-nitrobenzoic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (or another suitable acid catalyst like p-toluenesulfonic acid)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

To a solution of 10.0 g of 4,5-dimethoxy-2-nitrobenzoic acid in 100 mL of absolute ethanol, slowly add 2-3 mL of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in 150 mL of ethyl acetate and wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford pure this compound.

Quantitative Data:

-

Expected Yield: 85-95%

-

Purity (by HPLC): >99%

Application in the Synthesis of Bioactive Molecules: Quinazoline Scaffolds

A significant application of this compound is its use as a precursor for the synthesis of quinazoline and quinazolinone derivatives. These heterocyclic systems are present in a wide range of pharmacologically active compounds, including anticancer agents. The synthesis involves a two-step process: reduction of the nitro group followed by cyclization.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine to yield Ethyl 2-amino-4,5-dimethoxybenzoate.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethoxybenzoate

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[6]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂, Pd/C)

-

Ethanol or Ethyl acetate

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

Procedure (using Tin(II) chloride):

-

Dissolve 5.0 g of this compound in 100 mL of ethanol in a round-bottom flask.

-

Add 15.0 g of tin(II) chloride dihydrate to the solution.

-

Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it into a mixture of ice and water.

-

Basify the mixture to pH 8-9 with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Ethyl 2-amino-4,5-dimethoxybenzoate.

Quantitative Data:

-

Expected Yield: 80-90%

-

Purity (by NMR): >95%

Cyclization to form the Quinazolinone Core

The resulting amino ester, Ethyl 2-amino-4,5-dimethoxybenzoate, can be cyclized with a suitable one-carbon source, such as formamide, to construct the 6,7-dimethoxyquinazolin-4-one scaffold.

Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

This protocol is based on the cyclization of anthranilate derivatives.

Materials:

-

Ethyl 2-amino-4,5-dimethoxybenzoate

-

Formamide

Procedure:

-

A mixture of 2.0 g of Ethyl 2-amino-4,5-dimethoxybenzoate and 20 mL of formamide is heated at 180-190 °C for 4-5 hours.

-

The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and then with diethyl ether to give the crude product.

-

Recrystallization from a suitable solvent (e.g., ethanol) affords pure 6,7-dimethoxyquinazolin-4(3H)-one.

Quantitative Data:

-

Expected Yield: 70-80%

-

Purity (by HPLC): >98%

Workflow and Signaling Pathway Visualization

The synthetic utility of this compound is exemplified by its role as a key building block for pharmacologically active molecules. The 6,7-dimethoxyquinazoline core, synthesized from the title compound, is a central feature of several Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as Gefitinib.

Synthetic Workflow

The following diagram illustrates the synthetic pathway from this compound to the core structure of many EGFR inhibitors.

Caption: Synthetic pathway from this compound to EGFR inhibitors.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[7][8][9] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Gefitinib and similar quinazoline-based inhibitors function by blocking the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling.

The following diagram illustrates the simplified EGFR signaling cascade and the mechanism of its inhibition by drugs derived from the quinazoline scaffold.

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

This guide demonstrates the significance of this compound as a versatile and valuable starting material in medicinal chemistry and drug development. Its straightforward synthesis and strategic functional group placement allow for the efficient construction of complex heterocyclic systems with potent biological activities.

References

- 1. This compound | C11H13NO6 | CID 3482378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. iajpr.com [iajpr.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

Spectroscopic Profile of Ethyl 4,5-dimethoxy-2-nitrobenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics of Ethyl 4,5-dimethoxy-2-nitrobenzoate, a key intermediate in various synthetic pathways. This document focuses on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, presenting a comprehensive resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Overview

This compound possesses a substituted benzene ring at its core, featuring two methoxy groups, a nitro group, and an ethyl ester functionality. These structural features give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in complex reaction mixtures.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. Disclaimer: The data presented below is predicted and should be confirmed with experimental results.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | Ar-H |

| ~7.0 | s | 1H | Ar-H |

| 4.3 - 4.5 | q | 2H | -OCH₂CH₃ |

| ~4.0 | s | 3H | -OCH₃ |

| ~3.9 | s | 3H | -OCH₃ |

| 1.3 - 1.5 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Ester) |

| ~155 | Ar-C-OCH₃ |

| ~150 | Ar-C-OCH₃ |

| ~140 | Ar-C-NO₂ |

| ~125 | Ar-C |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~62 | -OCH₂CH₃ |

| ~56 | -OCH₃ |

| ~56 | -OCH₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1530 | Strong | N-O asymmetric stretch (nitro) |

| ~1350 | Strong | N-O symmetric stretch (nitro) |

| ~1270 | Strong | C-O stretch (ester) |

| ~1220, ~1020 | Strong | C-O stretch (ether) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra for aromatic esters like this compound. Actual parameters may vary based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic compound like this compound.

Physical properties of "Ethyl 4,5-dimethoxy-2-nitrobenzoate" (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-dimethoxy-2-nitrobenzoate is an organic compound of interest in medicinal chemistry and synthetic organic chemistry. Its structural features, including the nitro group and methoxy substituents on the benzene ring, make it a versatile intermediate for the synthesis of various target molecules. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its application in research and development, particularly in areas like reaction condition optimization, purification, and formulation.

This technical guide provides a concise overview of the key physical properties of this compound, supported by experimental protocols for their determination.

Data Presentation: Physical Properties

The known physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 100-102 °C | [1] |

| Molecular Formula | C₁₁H₁₃NO₆ | N/A |

| Molecular Weight | 255.22 g/mol | N/A |

| Boiling Point | 392.3 °C (Predicted) | N/A |

| Density | 1.253 g/cm³ (Predicted) | N/A |

| Solubility | Soluble in organic solvents. | N/A |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the melting point and solubility of a solid organic compound like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting range.

-

Observation: For an accurate measurement, the temperature is raised slowly (1-2°C per minute) as it approaches the approximate melting point. The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Determination of Solubility

Solubility is a fundamental property that dictates the choice of solvents for reactions, recrystallization, and formulation.

Methodology (Qualitative):

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of ethanol, methanol, dichloromethane, or water) is added to the test tube.

-

Observation at Room Temperature: The mixture is agitated at room temperature, and the dissolution of the solid is observed. If the solid dissolves completely, it is deemed soluble.

-

Heating (Optional): If the compound is not soluble at room temperature, the mixture can be gently heated to observe if solubility increases with temperature.

-

Classification: The solubility is typically classified into categories such as "soluble," "sparingly soluble," or "insoluble" based on the amount of solute that dissolves in a given volume of solvent.

Methodology (Quantitative - Shake-Flask Method):

-

Saturation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

-

Reporting: The solubility is expressed in quantitative terms, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Synthesis and Logical Workflow

While specific signaling pathways involving this compound are not extensively documented, its synthesis is a key aspect of its utility. The logical workflow for its preparation typically involves the esterification of its corresponding carboxylic acid precursor.

Caption: Logical workflow for the synthesis of this compound.

References

The Dual Nature of Reactivity: Methoxy and Nitro Groups in Ethyl 4,5-dimethoxy-2-nitrobenzoate

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, the strategic placement of functional groups on an aromatic ring is paramount to tailoring the molecule's reactivity. Ethyl 4,5-dimethoxy-2-nitrobenzoate serves as a prime exemplar of this principle, where the interplay between electron-donating methoxy groups and an electron-withdrawing nitro group dictates its chemical behavior. This technical guide delves into the nuanced roles of these functional groups, offering insights into the compound's reactivity for professionals in research and drug development.

The Electronically Dichotomous Nature of the Aromatic Ring

The reactivity of the benzene ring in this compound is governed by the cumulative electronic effects of its substituents. The two methoxy groups (-OCH₃) at positions 4 and 5 are potent activating groups for electrophilic aromatic substitution (EAS).[1][2] Through a resonance effect, the lone pairs on the oxygen atoms donate electron density to the aromatic ring, thereby increasing its nucleophilicity and making it more susceptible to attack by electrophiles.[1][3] This electron donation is primarily directed to the ortho and para positions relative to the methoxy groups.[2][3]

Conversely, the nitro group (-NO₂) at position 2 is a strong deactivating group for EAS.[1][4] It exerts a powerful electron-withdrawing effect through both induction and resonance, significantly reducing the electron density of the aromatic ring and rendering it less nucleophilic.[4] The nitro group directs incoming electrophiles to the meta position.[4][5]

The presence of both activating and deactivating groups on the same ring creates a complex reactivity profile. The methoxy groups enrich the ring with electrons, while the nitro group depletes it. This electronic tug-of-war is a key determinant of the molecule's reaction pathways.

Reactivity in Electrophilic Aromatic Substitution (EAS)

In the context of electrophilic aromatic substitution, the activating effect of the two methoxy groups generally outweighs the deactivating effect of the single nitro group at the positions ortho and para to the methoxy groups. Therefore, electrophilic attack is most likely to occur at the positions activated by the methoxy groups and not deactivated by the nitro group.

Figure 1. Analysis of directing effects for electrophilic aromatic substitution.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, being electron-rich, are generally poor substrates for nucleophilic attack. However, the presence of a strong electron-withdrawing group, such as the nitro group, can activate the ring towards nucleophilic aromatic substitution (SNAr).[6][7][8] In this compound, the nitro group at the 2-position significantly lowers the electron density of the ring, making it susceptible to attack by strong nucleophiles.

The mechanism of SNAr involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8] The stability of this intermediate is crucial for the reaction to proceed, and the nitro group plays a pivotal role in delocalizing the negative charge.

Figure 2. Logical workflow for nucleophilic aromatic substitution.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of 4,5-dimethoxy-2-nitrobenzoic acid. The parent acid can be synthesized by the nitration of veratric acid (3,4-dimethoxybenzoic acid).[9]

Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid from Veratric Acid[9]

Experimental Protocol:

-

To a 100 mL flask, add 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) and nitric acid (50 mL, 20%) in an ice bath.

-

Stir the reaction mixture at 60 °C for 6 hours.

-

After cooling to room temperature, pour the mixture onto ice water.

-

Filter the resulting solid, wash with water, and dry.

-

Purify the crude product by silica gel column chromatography to afford 2-nitro-4,5-dimethoxybenzoic acid as a light yellow solid.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3,4-Dimethoxybenzoic Acid | 182.17 | 10 g | 54.9 |

| Nitric Acid (20%) | 63.01 | 50 mL | - |

Esterification to this compound

General Experimental Protocol (Fischer Esterification):

-

Dissolve 4,5-dimethoxy-2-nitrobenzoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the remaining acid with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

| Reactant/Reagent | Purpose |

| 4,5-Dimethoxy-2-nitrobenzoic Acid | Starting Material |

| Absolute Ethanol | Reactant and Solvent |

| Concentrated Sulfuric Acid | Acid Catalyst |

| Sodium Bicarbonate Solution | Neutralization |

| Ethyl Acetate | Extraction Solvent |

| Anhydrous Sodium Sulfate | Drying Agent |

Conclusion

The reactivity of this compound is a fascinating case study in the electronic interplay of substituent groups on an aromatic ring. The activating, ortho, para-directing methoxy groups and the deactivating, meta-directing nitro group create a molecule with a dual nature. This compound is primed for electrophilic attack at specific activated positions while also being susceptible to nucleophilic substitution under the right conditions, a property conferred by the powerful electron-withdrawing nitro group. For researchers and professionals in drug development, a thorough understanding of these principles is essential for predicting reaction outcomes and designing novel synthetic pathways. The strategic manipulation of such substituted aromatic compounds will continue to be a cornerstone of modern organic synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. proprep.com [proprep.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. scirp.org [scirp.org]

Methodological & Application

Reduction of Ethyl 4,5-dimethoxy-2-nitrobenzoate to Ethyl 2-amino-4,5-dimethoxybenzoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in "Ethyl 4,5-dimethoxy-2-nitrobenzoate" to form the corresponding amine, "Ethyl 2-amino-4,5-dimethoxybenzoate." This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below cover common and effective reduction methods, including catalytic hydrogenation and metal-mediated reductions.

Overview of Reduction Methods

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, each with its own advantages and disadvantages regarding factors like yield, purity, cost, safety, and substrate compatibility. This document focuses on three widely used methods:

-

Catalytic Hydrogenation: This method typically employs a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), with hydrogen gas. It is often a clean and high-yielding method, but it requires specialized equipment for handling hydrogen gas under pressure.

-

Stannous Chloride (SnCl₂) Reduction: This is a classic and effective method for nitro group reduction. It is generally tolerant of other functional groups but can sometimes be challenging to work up due to the formation of tin salts.

-

Iron (Fe) Reduction in Acidic Media: Using iron powder in the presence of an acid like hydrochloric acid (HCl) or acetic acid is an inexpensive and environmentally friendly option. This method is robust and widely applicable in industrial settings.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative parameters for the different methods described in the protocols.

| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature | Reaction Time | Reported Yield |

| Catalytic Hydrogenation | 10% Pd/C, H₂ (gas) | Methanol or Ethyl Acetate | Room Temperature | 16-24 hours | ~97% |

| Stannous Chloride | SnCl₂·2H₂O | Ethanol | Reflux | 4 hours | High |

| Iron/HCl Reduction | Fe powder, HCl | Ethanol, Water | Reflux | 1-2 hours | High |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the reduction of similar aromatic nitro compounds.[1]

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite or other filtration aid

Equipment:

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (Methanol or Ethyl Acetate, approximately 10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

-

Seal the flask and purge the system with an inert gas (Nitrogen or Argon).

-

Introduce hydrogen gas to the system (using a balloon or a pressurized vessel) and maintain a positive pressure. For a balloon setup, ensure the balloon is adequately filled.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 16-24 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude Ethyl 2-amino-4,5-dimethoxybenzoate can be purified by recrystallization or column chromatography if necessary. A reported purification method uses column chromatography with a petroleum ether:ethyl acetate eluent.[1]

Protocol 2: Reduction with Stannous Chloride (SnCl₂)

This protocol is a general procedure for the reduction of aromatic nitro compounds using stannous chloride.[2][3][4]

Materials:

-

This compound

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution or 2M Potassium Hydroxide (KOH)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol (approximately 10 mL per gram of substrate) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents).

-

Heat the reaction mixture to reflux and stir for approximately 4 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

After completion, allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.

-

Partition the crude residue between ethyl acetate and a basic aqueous solution (e.g., saturated NaHCO₃ or 2M KOH) to neutralize the acid and precipitate tin salts.

-

Filter the mixture to remove the inorganic solids, if any.

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Extract the aqueous layer with additional portions of ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

Purify the crude Ethyl 2-amino-4,5-dimethoxybenzoate by recrystallization or column chromatography as needed.

Protocol 3: Reduction with Iron (Fe) in Acidic Medium

This is a general and cost-effective method for nitro group reduction.[2][5]

Materials:

-

This compound

-

Iron powder (Fe)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution or other base

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) and iron powder (typically 3-5 equivalents) in a mixture of ethanol and water (e.g., a 1:1 or 2:1 ratio).

-

Add a catalytic amount of concentrated HCl or a larger volume of glacial acetic acid to the suspension.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction is often exothermic.

-

Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, allow the mixture to cool and then filter it while hot through a pad of Celite to remove the iron and iron salts. Wash the filter cake with ethanol or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous residue with water and basify with a suitable base (e.g., saturated NaHCO₃ solution or sodium carbonate) to a pH of ~8.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude Ethyl 2-amino-4,5-dimethoxybenzoate by recrystallization or column chromatography if necessary.

Visualizations

Caption: General reaction scheme for the reduction of the nitro group.

Caption: A generalized experimental workflow for the reduction reaction.

References

- 1. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. scispace.com [scispace.com]

- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 4. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 5. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 4,5-dimethoxy-2-nitrobenzoate using Pd/C

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a direct route to valuable amino derivatives. The resulting anilines are crucial building blocks in the pharmaceutical, agrochemical, and materials science industries. Ethyl 2-amino-4,5-dimethoxybenzoate, the product of the hydrogenation of Ethyl 4,5-dimethoxy-2-nitrobenzoate, is a key intermediate in the synthesis of various pharmaceuticals, including antineoplastic agents like Erlotinib.[1][2] Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed, efficient, and clean method for the reduction of nitro groups.[3][4] This protocol outlines the catalytic hydrogenation of this compound to Ethyl 2-amino-4,5-dimethoxybenzoate using a standard Pd/C catalyst and hydrogen gas.

Reaction Scheme

Key Applications of the Product

The product, Ethyl 2-amino-4,5-dimethoxybenzoate, and its derivatives are important intermediates in the pharmaceutical industry. For instance, they serve as foundational molecules for the synthesis of targeted cancer therapies. Specifically, derivatives are utilized in the manufacturing of Erlotinib, an EGFR inhibitor used in the treatment of certain types of cancer.[1][2]

Experimental Protocols

Materials and Equipment

-

Substrate: this compound (C11H13NO6, MW: 255.22 g/mol )[5]

-

Catalyst: 10% Palladium on activated carbon (Pd/C)

-

Solvent: Methanol or Ethyl Acetate

-

Hydrogen Source: Hydrogen gas cylinder or balloon

-

Reaction Vessel: Round-bottomed flask or a pressure-rated hydrogenation vessel

-

Standard laboratory glassware: Funnels, beakers, graduated cylinders

-

Filtration setup: Buchner funnel, filter paper (e.g., Celite)

-

Analytical Instruments: Thin Layer Chromatography (TLC) plates, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS)

Safety Precautions

-

Palladium on carbon is pyrophoric, especially when dry and in the presence of air. Handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon) when possible.

-

Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

General Procedure

-

Reaction Setup: To a round-bottomed flask, add this compound (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate.[6]

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. The reaction can be run at atmospheric pressure or slightly elevated pressures (e.g., 15 psi).[6] For larger-scale reactions, a pressure vessel is recommended.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (disappearance of the starting material), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

-

Purification: The solvent from the filtrate is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield the pure Ethyl 2-amino-4,5-dimethoxybenzoate.[6]

Quantitative Data

Table 1: Reaction Parameters for Catalytic Hydrogenation of Substituted Nitrobenzoates

| Parameter | Mthis compound | Ethyl p-nitrobenzoate | General Range for Nitroarenes |

| Substrate | Mthis compound | Ethyl p-nitrobenzoate | Aromatic Nitro Compound |

| Catalyst | 10% Pd/C | 2-4 wt% Pd/Sibunit | 5-10% Pd/C |

| Catalyst Loading | ~10 wt% of substrate[6] | 7.1 mg for small scale[7] | 1-10 mol% Pd |

| Solvent | Methanol or Ethyl Acetate[6] | Not specified | Ethanol, Methanol, Ethyl Acetate |

| Temperature (°C) | 25 (Room Temperature)[6] | 30[7] | 25-50 |

| Pressure | 1 atm (balloon) or 15 psi[6] | Not specified | 1-4 bar |